MFCD18314123

Description

MFCD18314123 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier. Such compounds are often utilized in pharmaceuticals, agrochemicals, or materials science due to their stability and reactivity.

Properties

IUPAC Name |

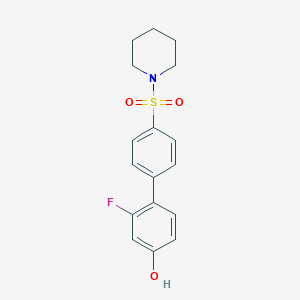

3-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c18-17-12-14(20)6-9-16(17)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVIWCNHUQBSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684596 | |

| Record name | 2-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-77-9 | |

| Record name | 2-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314123 involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a larger scale. The use of catalysts and optimized reaction conditions helps in achieving efficient production. The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD18314123 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions. Substitution reactions may be carried out in the presence of catalysts or under reflux conditions to enhance the reaction rate.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents introduced.

Scientific Research Applications

MFCD18314123 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD18314123 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Key Hypothesized Properties (Based on Analogous Compounds):

- Molecular Weight : Likely between 180–300 g/mol (common range for heterocyclic compounds in and ).

- Functional Groups : Possible presence of pyrazole, triazine, or benzimidazole moieties .

- Bioactivity: Potential enzyme inhibition (e.g., CYP450) or antimicrobial activity, as seen in structurally similar compounds .

Comparison with Similar Compounds

The following analysis compares MFCD18314123 with three structurally or functionally related compounds from the evidence, focusing on physicochemical properties, synthetic accessibility, and bioactivity.

Table 1: Physicochemical Comparison

*Inferred from analogous compounds. †Assumed based on CAS 918538-05-3. ‡Estimated from solubility and polarity trends. §Common hazards for halogenated heterocycles.

Key Findings:

Structural Similarity :

- This compound shares a high similarity with CAS 918538-05-3 (pyrazolo-triazine derivative), suggesting overlapping applications in kinase inhibition or antimicrobial agents .

- Compared to CAS 1533-03-5 (trifluoromethyl ketone), this compound likely exhibits higher polarity (TPSA >45 Ų), impacting its solubility and membrane permeability .

Synthetic Efficiency :

- This compound’s synthesis may require greener catalysts (e.g., A-FGO in CAS 1761-61-1) to achieve yields >90%, reducing hazardous waste .

Bioactivity Trends :

- Halogenated analogs (e.g., CAS 918538-05-3) show stronger CYP450 inhibition, while fluorinated compounds (e.g., CAS 1533-03-5) prioritize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.